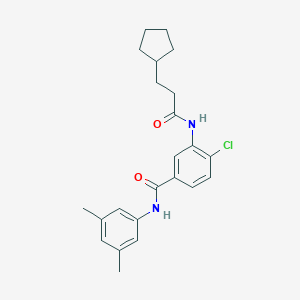![molecular formula C21H24O5 B309404 Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309404.png)
Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate, also known as ethyl 4-(4-tert-butylbenzoyloxy)-3-methoxybenzoate or EBS-DMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of EBS-DMOB is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EBS-DMOB has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo studies. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EBS-DMOB in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on EBS-DMOB. These include:
1. Investigating its potential as a modulator of the immune response in autoimmune diseases.
2. Studying its mechanism of action in more detail to better understand its therapeutic potential.
3. Developing more efficient synthesis methods to improve the yield and purity of the final product.
4. Investigating its potential as a treatment for various types of cancer.
5. Studying its potential as a treatment for chronic pain and inflammation.
In conclusion, EBS-DMOB is a chemical compound that has shown potential in various fields, including chemistry, biology, and medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on EBS-DMOB has the potential to lead to the development of new treatments for various diseases and conditions.
Métodos De Síntesis
The synthesis of EBS-DMOB involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This is then reacted with 3-methoxybenzoic acid in the presence of triEthyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoateamine to yield Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
EBS-DMOB has been studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, it has been used as a starting material for the synthesis of other compounds. In biology, it has been investigated for its potential as an antitumor agent and as a modulator of the immune response. In medicine, it has been studied for its potential as an analgesic and anti-inflammatory agent.
Propiedades
Nombre del producto |
Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate |
|---|---|
Fórmula molecular |
C21H24O5 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-tert-butylbenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C21H24O5/c1-6-25-19(22)15-9-12-17(18(13-15)24-5)26-20(23)14-7-10-16(11-8-14)21(2,3)4/h7-13H,6H2,1-5H3 |
Clave InChI |
KKOMHVGIQQCFOP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)OC |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309321.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309322.png)
![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)
